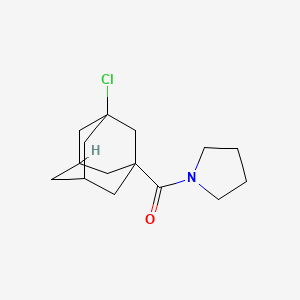

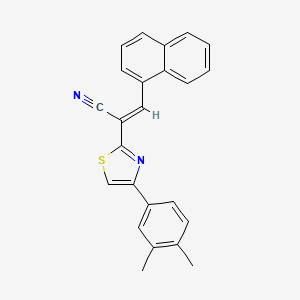

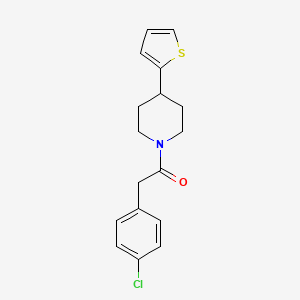

![molecular formula C20H15BrN2O2S B3013848 2-苄基-1-[(4-溴苯基)磺酰基]-1H-苯并咪唑 CAS No. 400064-69-9](/img/structure/B3013848.png)

2-苄基-1-[(4-溴苯基)磺酰基]-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their pharmaceutical potential .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid to yield 2-heteroarylbenzimidazoles . Another method described involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to produce substituted benzimidazole sulfonamides . Additionally, an Ir-catalyzed annulation of imidamides with sulfonyl azides has been developed to obtain 1,2-disubstituted benzimidazoles, which are important building blocks for organic synthesis and drug discovery .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the molecular structures of certain metal complexes of benzimidazole derived sulfonamide were determined by X-ray diffraction analysis . Vibrational spectra, such as FT-IR and FT-Raman, along with computational methods like DFT, have been employed to study the structure of 2-(4-Bromophenyl)-1H-benzimidazole, providing insights into the optimized molecular geometry and vibrational wavenumbers .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a range of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles exhibit chemical behavior in acidic medium, where protonation of the sulfoxide and subsequent elimination of water forms a sulfenium ion, leading to various products depending on the presence of external nucleophiles . The tautomerism of 2-heteroarylbenzimidazoles in solution has also been observed, which is a process where protons are relayed between stacked molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by elemental analysis, conductivity measurements, magnetic susceptibility, and spectroscopic methods such as FT-IR and NMR . The molar conductivity data can reveal whether the metal complexes are electrolytes or non-electrolytes . The vibrational spectra provide information on the molecular vibrations and can be used to deduce the chemical structure and bonding . Additionally, the antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, contributing to their potential as pharmaceutical agents .

科学研究应用

抗菌活性

苯并咪唑和磺酰胺部分是 2-苄基-1-[(4-溴苯基)磺酰基]-1H-苯并咪唑等化合物的组成部分,存在于许多药用活性分子中。研究表明,这些化合物对各种细菌菌株表现出潜在的抗菌活性。一项研究以糖精为前体合成了配体并评估了它们的抗菌功效,突出了某些苯并咪唑衍生物的抗菌效力(Ashraf 等人,2016 年)。

抗氧化和抗自由基活性

2-苄基-1-[(4-溴苯基)磺酰基]-1H-苯并咪唑等化合物因其抗氧化特性而受到研究。一项专注于合成和研究 2-(联苯-4-基)咪唑并[1,2-a]苯并咪唑的体外抗氧化活性的研究发现显着的抗氧化活性,表明其在治疗应用中的潜力(Spasov 等人,2022 年)。

非线性光学 (NLO) 特性

这些化合物的另一个重要应用是在非线性光学中。一项关于苯并咪唑的 N-1-磺酰基取代衍生物的研究在非线性光学特性方面显示出有希望的结果,表明它们在光子学等高科技应用中的潜力(Aslam 等人,2022 年)。

结构和机理研究

2-苄基-1-[(4-溴苯基)磺酰基]-1H-苯并咪唑和相关化合物的结构性质也得到了广泛的研究。涉及这些化合物晶体结构和合成的研究提供了对其分子行为以及在材料科学和药物设计中的潜在应用的见解(González-Padilla 等人,2014 年)。

合成和化学转化

苯并咪唑衍生物的合成和化学转化对于它们在各个领域的应用至关重要。研究集中在开发合成这些化合物的有效方法,探索它们的反应性和创造新化学实体的潜力(Yang 等人,2021 年)。

属性

IUPAC Name |

2-benzyl-1-(4-bromophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMNWXNLFBTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-(4-bromophenyl)sulfonylbenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

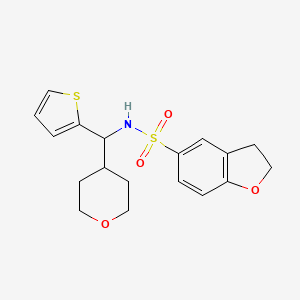

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

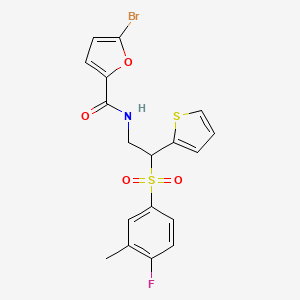

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

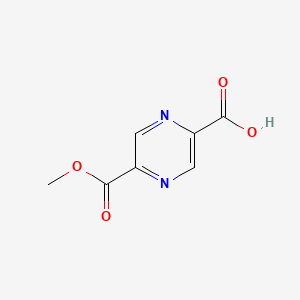

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)